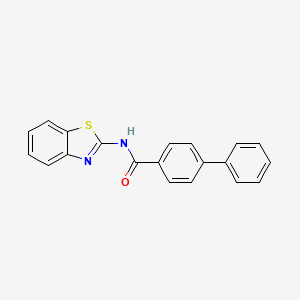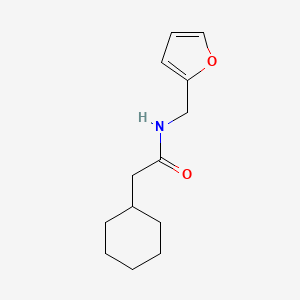
1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine (abbreviated as AFP) is a chemical compound that is widely used in scientific research. It is a piperazine derivative that has a fluorenylmethyl group attached to one of its nitrogen atoms. AFP has a unique structure that makes it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine is based on its ability to fluoresce when exposed to light of a specific wavelength. This property allows researchers to track the movement of the compound within cells and tissues. 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine can also interact with other molecules, such as proteins and nucleic acids, leading to changes in their conformation or activity.
Biochemical and Physiological Effects:
1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine has been shown to have minimal toxicity in vitro and in vivo. It is rapidly metabolized and excreted from the body, making it a safe and reliable tool for scientific research. However, its effects on biological systems are still being studied, and more research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine in scientific research is its high sensitivity and specificity. It can be used to detect small changes in biological processes, making it a valuable tool for studying complex systems. However, 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine has some limitations, such as its limited solubility in aqueous solutions and its tendency to aggregate at high concentrations. These issues can be addressed by using appropriate solvents and concentrations.
Zukünftige Richtungen
There are many potential future directions for the use of 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine in scientific research. Some of these include:
1. Developing new synthetic methods for 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine that are more efficient and cost-effective.
2. Using 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine as a tool for studying the interaction of drugs with biological targets.
3. Developing new applications for 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine in medical diagnostics and imaging.
4. Using 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine to study the effects of environmental toxins on biological systems.
5. Combining 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine with other fluorescent probes to study complex biological processes.
Conclusion:
In conclusion, 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine is a valuable tool for scientific research. Its unique structure and fluorescence properties make it a versatile probe for studying various biological processes. While more research is needed to fully understand its effects on biological systems, 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine has already proven to be a valuable tool for many researchers in the field.
Synthesemethoden
The synthesis of 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine involves the reaction of 1-acetyl piperazine with 9H-fluoren-2-ylmethyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine. The purity of the synthesized compound can be improved by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine is widely used in scientific research as a fluorescent probe for studying various biological processes. It has been used to study the binding of ligands to receptors, the transport of molecules across cell membranes, and the localization of proteins within cells. 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine is also used as a substrate for enzyme assays, as it can be readily hydrolyzed by certain enzymes.
Eigenschaften
IUPAC Name |
1-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-15(23)22-10-8-21(9-11-22)14-16-6-7-20-18(12-16)13-17-4-2-3-5-19(17)20/h2-7,12H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHOQNJUYORTSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-bromo-2-pyridinyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide](/img/structure/B5849822.png)

![methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B5849847.png)


![methyl 4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5849872.png)

![4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5849890.png)

![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5849900.png)
![4-chlorophenyl 2-[(diethylamino)carbonyl]benzoate](/img/structure/B5849902.png)